molecular formula C13H19N3O B2588580 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone CAS No. 903447-26-7

1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone

Cat. No.: B2588580
CAS No.: 903447-26-7
M. Wt: 233.315
InChI Key: MYWWBWHLVQIFMW-UHFFFAOYSA-N
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Description

“1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone” is a chemical compound with the linear formula C12H17N3O . It has a molecular weight of 219.289 . This compound is sold by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 388.3±34.0 °C at 760 mmHg, and a flash point of 188.6±25.7 °C . It also has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 196.0±3.0 cm3 .

Scientific Research Applications

Heterocyclic Synthesis and Dye Applications Research has shown that derivatives of thioxopyrimidine, including compounds structurally related to 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone, are involved in the synthesis of novel heterocyclic chalcone derivatives. These compounds, containing a thieno[2,3-d]pyrimidine-based chromophore, have been applied to polyester fibers to create hues ranging from greenish-yellow to orange. The study highlights their potential in dyeing applications and explores their spectral characteristics and fastness properties (Ho & Yao, 2013).

Enzyme Inhibition for Medical Applications A related study on pyrimidine derivatives has demonstrated their potential as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. This research synthesized new derivatives of ethane-1,2-diyl bis compounds that showed significant inhibitory activity against 15-LO, suggesting their application in designing anti-inflammatory drugs (Asghari et al., 2016).

Antifungal Agent Synthesis The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidine derivatives. The study provides insights into optimizing the stereochemistry and efficiency of the synthesis pathway, showcasing the role of pyrimidine derivatives in developing antifungal medications (Butters et al., 2001).

Memory Enhancement Studies Derivatives structurally similar to this compound have been studied for their effects on learning and memory reconstruction dysfunction in mice. The compounds showed promising results in improving learning and memory, indicating potential applications in treating cognitive disorders (Zhang Hong-ying, 2012).

Antiviral Research Another application is found in the synthesis of heterocyclic compounds with antiviral activity. Derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, related to the chemical , have been synthesized and shown to possess activities against HSV1 and HAV-MBB viruses, illustrating the potential of such compounds in antiviral drug development (Attaby et al., 2006).

Properties

IUPAC Name

1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWWBWHLVQIFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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